molecular formula C8H8BrFO B1294075 (R)-1-(3-Bromo-4-fluorophenyl)ethanol CAS No. 1212136-05-4

(R)-1-(3-Bromo-4-fluorophenyl)ethanol

Cat. No. B1294075
M. Wt: 219.05 g/mol
InChI Key: TWIOVUXOLMANJU-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as (R)-1-[4-(Trifluoromethyl)phenyl]ethanol and (R)-2-Chloro-1-(3-chlorophenyl)ethanol, involves biocatalytic processes using recombinant Escherichia coli cells and Candida ontarioensis, respectively. These processes achieve high enantioselectivity and yields, demonstrating the efficiency of biocatalysis over traditional chemical synthesis methods. For instance, the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(Trifluoromethyl)phenyl]ethanol using E. coli cells in an isopropanol-aqueous system resulted in a 99.1% yield with >99.9% enantiomeric excess . Similarly, the use of permeabilized Candida ontarioensis cells improved the yield and reduced the reaction time for the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of a chiral center at the ethanol moiety, which is crucial for their biological activity. The enantiomeric excess of these compounds is a critical parameter, as it determines the purity of the desired enantiomer. The papers do not provide detailed molecular structure analysis but focus on the synthesis and enantioselectivity of the reactions, which are indicative of the molecular configurations of the products .

Chemical Reactions Analysis

The chemical reactions described in the papers involve the asymmetric reduction of ketones to their corresponding chiral alcohols. These reactions are catalyzed by microorganisms or their enzymes, which act as biocatalysts. The use of isopropanol as a co-substrate for cofactor recycling is a common strategy to drive the reduction reaction forward, as seen in the synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol . The biocatalytic approach is advantageous due to its high specificity and the ability to operate under mild conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by the presence of halogen substituents on the phenyl ring, which can affect their solubility and reactivity. The papers discuss the optimization of reaction conditions, such as solvent systems and temperature, to improve the solubility of substrates and the efficiency of the biocatalytic process. For example, the use of an isopropanol-aqueous system enhanced the solubility of 4-(trifluoromethyl)acetophenone, leading to a higher yield in the synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol . The physical properties such as solubility play a significant role in the design of the biocatalytic process and the overall yield of the reaction.

properties

IUPAC Name

(1R)-1-(3-bromo-4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIOVUXOLMANJU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Bromo-4-fluorophenyl)ethanol

CAS RN

1212136-05-4
Record name (1R)-1-(3-Bromo-4-fluorophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-(3-bromo-4-fluorophenyl)ethanone (15.0 g, 69 mmol) in tetrahydrofuran (200 mL) was treated with sodium borohydride (5.3 g, 138 mmol) at 0° C. After the addition, the ice bath was removed, and the mixture was stirred at room temperature for 30 minutes and at reflux overnight. After cooling, 1N HCl (10 mL) was slowly added and the reaction mixture was concentrated. The residue was partitioned between ethyl acetate and brine. The organic phase was washed with water, and concentrated. The residue was purified by flash chromatography (30% ethyl acetate in hexane) to provide the title compound. MS (DCI/NH3) m/z 220 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 3-bromo-4-fluoroacetophenone (10 g, 46 mmol) in THF (100 mL) and methanol (1.0 mL) was added sodium borohydride (2.1 g, 55.5 mmol). The mixture was heated up to 70° C. for 1 h, then cooled down to rt. The reaction was quenched by 100 ml of 1N HCl solution and extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated. The crude product was purified by column chromatography to give 9.8 g of 84A (97% yield). 1H NMR (400 MHz, CDCl3) δ ppm 1.48 (d, J=6.15 Hz, 3H) 7.24-7.33 (m, 1H) 7.59 (dd, J=6.59, 2.20 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.